DBCO-PEG3-amide-N-Fmoc
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Overview
Description
DBCO-PEG3-amide-N-Fmoc is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a polyethylene glycol-based linker that facilitates the connection between two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. This compound is also a click chemistry reagent, containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG3-amide-N-Fmoc involves multiple steps, including the functionalization of polyethylene glycol with dibenzocyclooctyne and the subsequent attachment of the amide and Fmoc groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: DBCO-PEG3-amide-N-Fmoc primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation and other applications where precise chemical modifications are required .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include azide-containing molecules, organic solvents, and sometimes catalysts to enhance the reaction rate. The conditions typically involve mild temperatures and neutral pH to maintain the stability of the reactants and products .
Major Products Formed: The major products formed from reactions involving this compound are typically bioconjugates or other complex molecules where the DBCO group has reacted with an azide group to form a stable triazole linkage .
Scientific Research Applications
DBCO-PEG3-amide-N-Fmoc has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins within cells. This makes it a valuable tool for studying protein function and developing targeted therapies for various diseases .
In addition to its use in PROTAC synthesis, this compound is also used in bioconjugation techniques, where it facilitates the attachment of various biomolecules to surfaces or other molecules. This has applications in drug delivery, diagnostics, and the development of new biomaterials .
Mechanism of Action
The mechanism of action of DBCO-PEG3-amide-N-Fmoc involves its ability to undergo strain-promoted alkyne-azide cycloaddition reactions. The dibenzocyclooctyne group in the compound is highly reactive towards azide groups, allowing it to form stable triazole linkages without the need for copper catalysts. This makes it particularly useful for applications where copper could be detrimental, such as in biological systems .
Comparison with Similar Compounds
Similar Compounds:
- DBCO-PEG4-amine
- DBCO-PEG5-amine
- DBCO-PEG6-amine
Uniqueness: Compared to similar compounds, DBCO-PEG3-amide-N-Fmoc offers a unique combination of properties that make it particularly suitable for certain applications. Its polyethylene glycol-based structure provides flexibility and solubility, while the Fmoc group allows for easy removal and further functionalization. Additionally, the dibenzocyclooctyne group enables efficient and specific click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Biological Activity
DBCO-PEG3-amide-N-Fmoc is a specialized compound utilized primarily in bioconjugation and drug delivery applications. This article delves into its biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of three main components:
- DBCO (Dibenzocyclooctyne) : A reactive group that enables efficient click chemistry reactions with azides.
- PEG (Polyethylene Glycol) : A three-unit spacer that enhances solubility and flexibility, facilitating the conjugation process.
- Fmoc (Fluorenylmethoxycarbonyl) : A protective group that stabilizes the amine functionality until it is required for further reactions.
The overall structure promotes biocompatibility and solubility in aqueous environments, making it suitable for biological applications.
This compound operates primarily through copper-free click chemistry , which allows for the selective conjugation of biomolecules without the need for toxic copper catalysts. This reaction is particularly useful in labeling proteins, peptides, and nucleic acids with azide functionalities.
1. Bioconjugation
This compound is widely used for:
- Labeling Biomolecules : It can conjugate to azide-modified proteins or other biomolecules, facilitating imaging or therapeutic applications.
- Drug Delivery : By attaching therapeutic agents to DBCO, researchers can create targeted drug delivery systems that enhance the efficacy of treatments while minimizing side effects.
2. In Vivo Studies
Research has demonstrated the effectiveness of DBCO-based systems in vivo. For instance:
- A study showed that azido groups expressed on cancer cells significantly improved the accumulation of DBCO-conjugated drugs, enhancing tumor targeting capabilities .
3. Case Studies
Several studies highlight the utility of this compound in biological contexts:
Research Findings
Recent research has focused on optimizing the use of this compound in various applications:
- Enhanced Solubility : The PEG spacer significantly improves solubility and biocompatibility, which is crucial for in vivo applications.
- Reaction Efficiency : The efficiency of click reactions involving DBCO is notably high, allowing for rapid conjugation processes without significant side reactions.
Properties
Molecular Formula |
C41H42N4O7 |
---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
carbazol-9-ylmethyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C41H42N4O7/c46-39(42-21-19-40(47)44-29-33-11-2-1-9-31(33)17-18-32-10-3-6-14-36(32)44)20-23-49-25-27-51-28-26-50-24-22-43-41(48)52-30-45-37-15-7-4-12-34(37)35-13-5-8-16-38(35)45/h1-16H,19-30H2,(H,42,46)(H,43,48) |
InChI Key |
RSIWDKBQGKQMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCN4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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